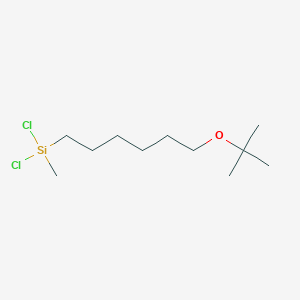
(6-tert-Butoxyhexyl)(dichloro)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-tert-Butoxyhexyl)(dichloro)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two chlorine atoms, and a 6-tert-butoxyhexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-tert-Butoxyhexyl)(dichloro)methylsilane typically involves the reaction of a suitable hexylsilane precursor with tert-butyl alcohol and a chlorinating agent. One common method involves the following steps:
Preparation of the Hexylsilane Precursor: The hexylsilane precursor can be synthesized by reacting hexylmagnesium bromide with silicon tetrachloride.
Introduction of the tert-Butoxy Group: The hexylsilane precursor is then reacted with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to introduce the tert-butoxy group.
Chlorination: The final step involves the chlorination of the intermediate product using a chlorinating agent such as thionyl chloride or phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of hexylsilane precursors using automated reactors.
Catalytic Reactions: Efficient catalytic systems to introduce the tert-butoxy group.
Chlorination: High-throughput chlorination processes to ensure consistent product quality.
化学反应分析
Types of Reactions: (6-tert-Butoxyhexyl)(dichloro)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the methyl group to a hydroxyl or carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Hydroxyl or carbonyl derivatives of the original compound.
科学研究应用
(6-tert-Butoxyhexyl)(dichloro)methylsilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a versatile reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of (6-tert-Butoxyhexyl)(dichloro)methylsilane involves its ability to undergo substitution and hydrolysis reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The pathways involved include:
Substitution Pathways: Formation of new silicon-carbon or silicon-heteroatom bonds.
Hydrolysis Pathways: Generation of silanols and subsequent interactions with biological molecules.
相似化合物的比较
(6-tert-Butoxyhexyl)(dichloro)ethylsilane: Similar structure but with an ethyl group instead of a methyl group.
(6-tert-Butoxyhexyl)(dichloro)propylsilane: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: (6-tert-Butoxyhexyl)(dichloro)methylsilane is unique due to its specific combination of a tert-butoxyhexyl group and dichloromethylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
670222-30-7 |
|---|---|
分子式 |
C11H24Cl2OSi |
分子量 |
271.30 g/mol |
IUPAC 名称 |
dichloro-methyl-[6-[(2-methylpropan-2-yl)oxy]hexyl]silane |
InChI |
InChI=1S/C11H24Cl2OSi/c1-11(2,3)14-9-7-5-6-8-10-15(4,12)13/h5-10H2,1-4H3 |
InChI 键 |
WFZSIVNWLIYDJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCCCCCC[Si](C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
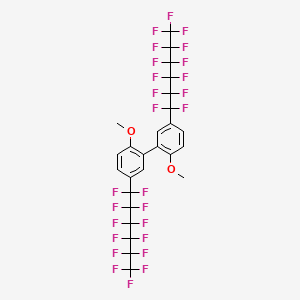
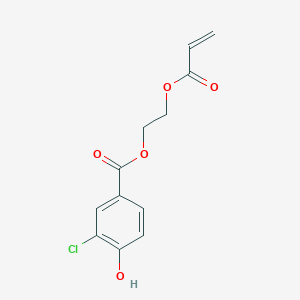
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
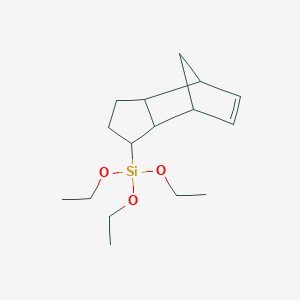
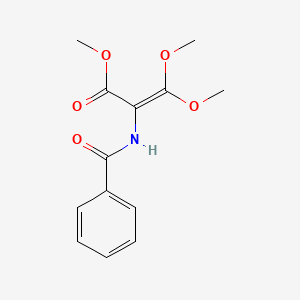
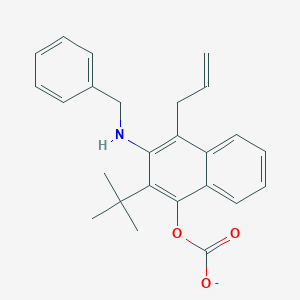

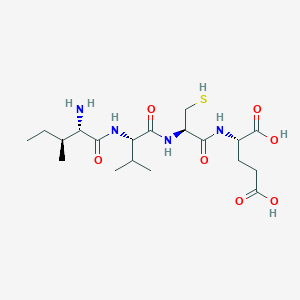
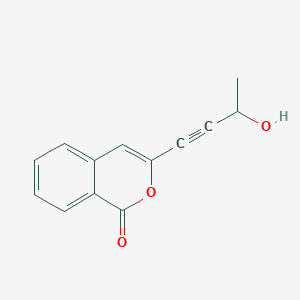
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
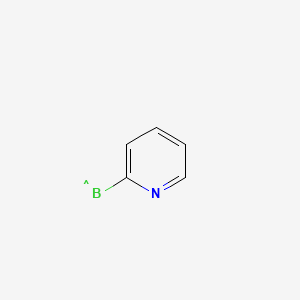
-lambda~5~-phosphane](/img/structure/B12541958.png)
